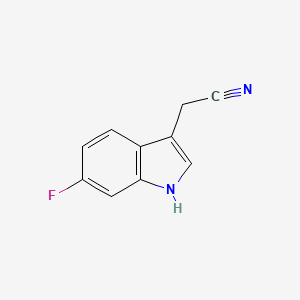

6-Fluoroindole-3-acetonitrile

概要

説明

6-Fluoroindole-3-acetonitrile is a fluorinated indole derivative with the molecular formula C10H7FN2.

作用機序

Target of Action

It is known that fluorinated indole derivatives can inhibit hiv-1 , act as CB2 cannabinoid receptor ligands found in the central nervous system , and prevent thrombus by acting as factor Xa inhibitors .

Mode of Action

For instance, they can inhibit HIV-1 replication and prevent thrombus formation by inhibiting factor Xa .

Biochemical Pathways

6-fluoroindole-3-acetonitrile may affect the tryptophan-dependent IAA biosynthesis pathway . This compound has been shown to inhibit IAA biosynthesis in feeding experiments in vivo, leading to significant downregulation of de novo synthesized IAA levels . This suggests that this compound could interfere with the normal functioning of this pathway, leading to altered seedling development in plants .

Pharmacokinetics

The compound’s molecular formula is c10h7fn2, and it has an average mass of 174174 Da . These properties could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of this compound’s action can vary depending on the target and the biological context. For instance, when it inhibits the tryptophan-dependent IAA biosynthesis pathway, it can cause severe developmental defects or growth retardation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or aerosols .

生化学分析

Biochemical Properties

6-Fluoroindole-3-acetonitrile plays a role in various biochemical reactions, particularly those involving indole derivatives. It interacts with enzymes such as tryptophan dioxygenase and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators . The compound’s interactions with these enzymes can lead to the inhibition or activation of specific biochemical pathways. Additionally, this compound has been shown to interact with sodium-dependent glucose co-transporters, influencing glucose metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of selective serotonin reuptake inhibitors, impacting neurotransmitter levels and signaling in neuronal cells . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death and inhibition of cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit tryptophan-dependent biosynthesis of indole-3-acetic acid, a plant hormone, by interacting with enzymes involved in this pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can act as an inhibitor of HIV-1 attachment, demonstrating its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to indole derivatives. It interacts with enzymes such as nitrilases, which convert indole-3-acetonitrile to indole-3-acetic acid, a key plant hormone . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by sodium-dependent glucose co-transporters, influencing its localization and accumulation within cells . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-acetonitrile typically involves the fluorination of indole derivatives. One common method includes the anodic fluorination of N-acetyl-3-substituted indole derivatives in acetonitrile, followed by treatment with sodium methoxide to yield the desired product . Another method involves the nitration of indoline, which is then converted to 6-fluoroindole .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. These methods often involve multi-step synthesis processes that are carefully controlled to ensure high purity and efficiency .

化学反応の分析

Types of Reactions: 6-Fluoroindole-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

6-Fluoroindole-3-acetonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.

類似化合物との比較

3-Fluoroindole: Another fluorinated indole with similar chemical properties but different biological activities.

6-Bromoindole: A brominated analog with distinct reactivity and applications.

Indole-3-acetonitrile: The non-fluorinated parent compound with a broad range of uses in plant biology and synthetic chemistry.

Uniqueness: 6-Fluoroindole-3-acetonitrile is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated and brominated counterparts .

生物活性

6-Fluoroindole-3-acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is derived from 6-fluoroindole, characterized by the presence of a fluorine atom at the 6-position of the indole ring and an acetonitrile group at the 3-position. The synthesis typically involves two main steps:

- Synthesis of 6-Fluorogramine : This is achieved by reacting 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde.

- Formation of this compound : The 6-fluorogramine is then reacted with sodium cyanide in an organic solvent, followed by purification steps to yield the final product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of fluorinated indolinone derivatives, including compounds similar to this compound, demonstrated significant growth inhibition against various cancer cell lines, including HuH7 and HepG2. The IC50 values for these compounds ranged from as low as 0.09 μM to over 30 μM, indicating strong cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .

Table 1: Anticancer Activity of Fluorinated Indoles

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound (analog) | HuH7 | 0.09 | |

| Sunitinib | HuH7 | 5.6 | |

| Sorafenib | Hep3B | 5.4 |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of indole compounds have shown promising antimicrobial activity. Research indicates that certain fluorinated indoles can enhance susceptibility to bacterial infections by inhibiting biofilm formation and affecting quorum sensing in pathogens like Serratia spp. . This suggests that this compound may also possess similar antimicrobial properties.

The biological activity of this compound is hypothesized to involve interaction with key cellular pathways:

- Inhibition of Kinases : Studies have indicated that fluorinated derivatives can inhibit phosphorylation pathways involving Erk and Akt, which are critical for cell proliferation and survival in cancer cells .

- Cell Cycle Arrest : The compound may induce cell cycle arrest by modulating cyclin-D1 levels, leading to reduced proliferation rates in tumor cells .

Case Studies

A notable study investigated the effects of various indole derivatives on cancer cell lines, revealing that compounds with electron-withdrawing groups like fluorine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. Specifically, the introduction of fluorine at the 5-position was found to improve binding affinity and efficacy against tumor cells .

Another research focused on the cytoprotective effects of acetonitrile extracts in combination with chemotherapeutics, suggesting that compounds like this compound could be explored for their ability to mitigate chemotherapy-induced cytotoxicity .

特性

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNHDPOPGAMJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610495 | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-25-5 | |

| Record name | 6-Fluoro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-(1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the two-step synthesis method described for 6-fluoroindole-3-acetonitrile?

A1: The research paper [] outlines a novel two-step synthesis for this compound. This method is considered advantageous due to its short synthetic route, readily available starting materials, precise substitution at the indole's third position, convenient control, low cost, and high reaction yield. These factors contribute to its suitability for industrial production of this important pharmaceutical intermediate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。